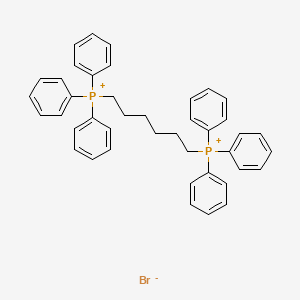

Triphenyl(6-triphenylphosphaniumylhexyl)phosphanium;bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triphenyl(6-triphenylphosphaniumylhexyl)phosphanium;bromide is a complex organophosphorus compound It is characterized by the presence of two triphenylphosphine groups connected by a hexyl chain, with a bromide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl(6-triphenylphosphaniumylhexyl)phosphanium;bromide typically involves the reaction of triphenylphosphine with a suitable hexyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of organophosphorus compounds. These methods often utilize microreactors to control reaction conditions precisely, leading to high yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Triphenyl(6-triphenylphosphaniumylhexyl)phosphanium;bromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide or alkoxide ions are commonly used.

Major Products Formed

Oxidation: Triphenylphosphine oxide derivatives.

Reduction: Triphenylphosphine derivatives.

Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Triphenyl(6-triphenylphosphaniumylhexyl)phosphanium;bromide has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis

Mechanism of Action

The mechanism of action of Triphenyl(6-triphenylphosphaniumylhexyl)phosphanium;bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo redox reactions makes it a versatile reagent in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Triphenylphosphine: A simpler organophosphorus compound used widely in organic synthesis.

Methyltriphenylphosphonium bromide: Another phosphonium salt with a methyl group instead of a hexyl chain.

Uniqueness

Triphenyl(6-triphenylphosphaniumylhexyl)phosphanium;bromide is unique due to its extended hexyl chain, which imparts different physical and chemical properties compared to simpler phosphonium salts. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .

Biological Activity

Triphenyl(6-triphenylphosphaniumylhexyl)phosphanium bromide is a quaternary ammonium compound characterized by its unique phosphonium structure. This compound has garnered attention in various fields, particularly in biological research due to its potential applications in drug delivery, cellular imaging, and as an antimicrobial agent. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula: C25H28BrO2P

- Molecular Weight: 480.38 g/mol

- Appearance: White to light yellow powder

- Solubility: Soluble in methanol and other polar solvents

- Melting Point: Approximately 158 °C

The biological activity of triphenyl(6-triphenylphosphaniumylhexyl)phosphanium bromide primarily arises from its ability to interact with cellular membranes. The positively charged phosphonium group facilitates the uptake of the compound into cells, making it a promising candidate for drug delivery systems. Additionally, its hydrophobic triphenyl groups enhance membrane permeability.

1. Antimicrobial Activity

Research has shown that triphenyl(6-triphenylphosphaniumylhexyl)phosphanium bromide exhibits significant antimicrobial properties against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound can be effective in treating infections caused by resistant bacterial strains.

2. Cytotoxicity Studies

Cytotoxicity assessments using human cell lines have indicated that while the compound is effective against pathogens, it also possesses cytotoxic properties at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 18 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting a need for careful dosage in therapeutic applications.

Case Study 1: Drug Delivery Applications

A study investigated the use of triphenyl(6-triphenylphosphaniumylhexyl)phosphanium bromide as a carrier for anticancer drugs. The results demonstrated enhanced cellular uptake of doxorubicin when conjugated with the phosphonium compound, leading to increased cytotoxicity against cancer cells compared to free doxorubicin.

Case Study 2: Imaging Studies

In another study, researchers utilized this compound for mitochondrial imaging due to its selective accumulation in mitochondria. Fluorescent derivatives of the phosphonium compound were synthesized and tested, revealing effective localization within mitochondrial membranes, thus providing a powerful tool for studying mitochondrial dynamics in live cells.

Properties

IUPAC Name |

triphenyl(6-triphenylphosphaniumylhexyl)phosphanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H42P2.BrH/c1(21-35-43(37-23-9-3-10-24-37,38-25-11-4-12-26-38)39-27-13-5-14-28-39)2-22-36-44(40-29-15-6-16-30-40,41-31-17-7-18-32-41)42-33-19-8-20-34-42;/h3-20,23-34H,1-2,21-22,35-36H2;1H/q+2;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFQSXWPFNRAEW-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H42BrP2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22884-32-8 |

Source

|

| Record name | NSC84072 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Hexamethylenebis(triphenylphosphonium bromide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.